1-((2-methoxyphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
Beschreibung
This compound features a piperidine-4-carboxamide core substituted with a 2-methoxyphenylsulfonyl group and a 3-methyl-1,2,4-oxadiazol-5-ylmethyl side chain. Though direct pharmacological data for this compound are absent in the evidence, structural analogs suggest applications in receptor modulation (e.g., GLP-1) or enzyme inhibition .
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-12-19-16(26-20-12)11-18-17(22)13-7-9-21(10-8-13)27(23,24)15-6-4-3-5-14(15)25-2/h3-6,13H,7-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIPTROHWTUZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-((2-methoxyphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a synthetic derivative that incorporates various pharmacologically relevant moieties, including a piperidine core and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Piperidine moiety : Known for its diverse pharmacological effects, including anesthetic and antipsychotic properties.
- Methoxyphenyl group : This substituent may enhance lipophilicity and influence the compound's interaction with biological targets.
- Oxadiazole ring : Often associated with antimicrobial and anticancer activities.
Chemical Formula
The compound's molecular formula is , indicating a complex structure conducive to various biological interactions.
Anticancer Activity
Research has shown that compounds containing piperidine and sulfonamide functionalities exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including A-431 (epidermoid carcinoma) and HT29 (colon cancer) cells. The mechanism often involves the induction of apoptosis via pathways influenced by Bcl-2 family proteins .
- IC50 Values : The compound's effectiveness can be quantified by its IC50 values against specific cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range, suggesting potent activity .
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Compounds similar to the target molecule have been evaluated for their ability to inhibit bacterial growth:
- Bacterial Strains Tested : Common strains such as Staphylococcus aureus and Escherichia coli were used to assess antibacterial activity.
- Results : The synthesized derivatives exhibited varying degrees of antibacterial activity, with some showing significant inhibition zones in disc diffusion assays .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE):
- AChE Inhibition : Compounds with similar structures have been reported to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition mechanism often involves binding to the active site of the enzyme, thus preventing acetylcholine breakdown .
Binding Affinity Studies
Binding studies using bovine serum albumin (BSA) indicate that the compound has a moderate affinity for serum proteins, which can influence its bioavailability and therapeutic efficacy:
| Compound | Binding Affinity (µM) | Biological Target |
|---|---|---|
| Compound A | 15 | BSA |
| Target Compound | 20 | BSA |
This data suggests that while the target compound binds effectively to serum proteins, further optimization may be needed to enhance its pharmacokinetic profile.
Study 1: Anticancer Efficacy
A recent study focused on a series of piperidine derivatives, including our target compound. Researchers found that these compounds significantly reduced tumor growth in xenograft models of breast cancer. The study highlighted the importance of the methoxyphenyl group in enhancing cytotoxicity through increased cellular uptake and apoptosis induction.
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of related oxadiazole-containing compounds in models of oxidative stress. Results indicated that these compounds could mitigate neuronal cell death by modulating oxidative stress pathways, suggesting potential applications in treating neurodegenerative disorders.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis Table
*Estimated based on structural components.
†Inferred from sulfonyl-containing analogs.
Research Implications
- Structural Influence on Activity : The 2-methoxyphenylsulfonyl group may enhance solubility compared to trifluoromethylphenyl analogs, while the oxadiazole ring likely improves metabolic stability .
- Synthetic Feasibility : High yields (e.g., 89% for Compound 7) suggest efficient routes for piperidine-4-carboxamide derivatives, though sulfonyl incorporation may require optimized conditions .
- Pharmacological Potential: Analogs like Compound 7 and Navacaprant highlight the oxadiazole motif’s versatility in targeting diverse receptors (e.g., GLP-1, opioid) .
Q & A
Q. What are the optimal synthetic routes for 1-((2-methoxyphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves sequential coupling of the sulfonyl, oxadiazole, and piperidine-carboxamide moieties. Key steps include:
- Oxadiazole ring formation : Cyclization of thioamide precursors using reagents like phosphorus oxychloride (POCl₃) under reflux conditions .
- Sulfonylation : Reaction of the piperidine intermediate with 2-methoxyphenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate sulfonamide bond formation .
- Coupling : Amide bond formation between the piperidine-carboxylic acid and the oxadiazole-methylamine derivative, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Optimization : Solvent selection (e.g., dichloromethane for sulfonylation), temperature control (0–25°C), and purification via column chromatography or recrystallization improve yield (>60%) and purity (>95%) .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm proton environments (e.g., methoxy group at δ ~3.8 ppm, oxadiazole protons at δ ~8.5 ppm) and carbon backbone .
- HPLC-MS : Assess purity (>98%) and molecular weight (theoretical MW: ~435 g/mol) .
- X-ray crystallography : Resolve stereochemistry of the piperidine ring and sulfonamide linkage, if single crystals are obtainable .
- Elemental analysis : Verify C, H, N, S content (±0.3% of theoretical values) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Prioritize target-agnostic in vitro assays:
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorescence-based activity assays (IC₅₀ determination) .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to identify growth inhibition (EC₅₀) .
- Solubility and stability : Use HPLC to monitor degradation in PBS or simulated gastric fluid over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Oxadiazole ring : Replace 3-methyl with halogenated or electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Piperidine-carboxamide : Introduce chiral centers or bulky substituents (e.g., tert-butyl) to improve target binding .
- Sulfonyl group : Compare 2-methoxyphenyl with substituted aryl sulfonamides (e.g., 4-fluorophenyl) for selectivity .
- Assays : Pair modifications with enzyme inhibition (e.g., COX-2) and ADME profiling (e.g., microsomal stability) .
Q. What computational strategies are effective for predicting target binding modes and pharmacokinetic properties?
- Methodological Answer : Combine molecular modeling and machine learning:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., serotonin receptors) and calculate binding affinities (ΔG) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability and identify critical residues .
- ADME prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier permeability .
- Validation : Cross-reference computational results with experimental IC₅₀ and pharmacokinetic data .
Q. How should researchers resolve contradictions between predicted and observed bioactivity data?
- Methodological Answer : Troubleshoot systematically:
- Replication : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to exclude variability .
- Purity verification : Re-analyze compound via LC-MS to detect impurities (>98% purity required) .
- Off-target profiling : Screen against a broader panel of receptors/enzymes using radioligand binding assays .
- Stereochemical analysis : Use chiral HPLC or optical rotation to confirm enantiomeric purity, as racemic mixtures may obscure activity .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
